molecular formula C20H18F3NO5 B2838201 8-((dimethylamino)methyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 845653-36-3

8-((dimethylamino)methyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2838201
CAS No.: 845653-36-3
M. Wt: 409.361
InChI Key: DNDWQKHIXUNQCT-UHFFFAOYSA-N
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Description

The compound is a derivative of chromenone, which is a class of organic compounds characterized by a fused ring structure comprising a benzene ring and a pyrone ring. The trifluoromethyl group, dimethylamino group, hydroxy group, and methoxyphenoxy group are all functional groups attached to the chromenone core, which could significantly affect the compound’s properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be largely defined by the chromenone core, with the various functional groups contributing to its overall polarity, reactivity, and other properties. The trifluoromethyl group is highly electronegative, which could make the compound more reactive .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the trifluoromethyl group, which is known to be highly reactive. The presence of the hydroxy group could also make the compound more reactive and capable of participating in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

  • Cytotoxic Activity : Research by Mahdavi et al. (2011) focused on synthesizing derivatives of 4H-chromene and evaluating their cytotoxic activities against human tumor cell lines. They found that these compounds, including those with structures similar to the compound , showed significant cytotoxic activity, suggesting potential applications in cancer research (Mahdavi et al., 2011).

  • Synthesis and Reactions : A study by Pimenova et al. (2003) involved the synthesis of related chromene compounds and their reactions under various conditions. This research contributes to the understanding of the chemical properties and potential applications of these compounds in synthetic chemistry (Pimenova et al., 2003).

  • Novel Cyclic Phosphonic Analogues : Budzisz Elż and Pastuszko Slawomir (1999) investigated the reaction of similar chromen-3-yl-phosphonate compounds with amines, leading to the creation of new cyclic phosphonic analogues. This indicates potential use in developing new chemical entities (Budzisz Elż & Pastuszko Slawomir, 1999).

  • Apoptosis Inducers : Kemnitzer et al. (2004) identified a compound structurally related to 8-((dimethylamino)methyl)-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one as a potent apoptosis inducer. This finding is significant for the development of new anticancer agents (Kemnitzer et al., 2004).

  • Fluorescence Studies : A study by Sheng Li et al. (2014) on a similar coumarin derivative, involving crystal structure analysis and fluorescence properties, suggests potential applications in materials science and molecular imaging (Sheng Li et al., 2014).

Properties

IUPAC Name

8-[(dimethylamino)methyl]-7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3NO5/c1-24(2)10-14-15(25)8-7-13-16(26)18(19(20(21,22)23)29-17(13)14)28-12-6-4-5-11(9-12)27-3/h4-9,25H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDWQKHIXUNQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC(=C3)OC)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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